N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine
Description
The compound N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine features a benzofurochromen core fused with a tetrahydrofuran ring and substituted with a methyl group at position 4 and an oxo group at position 2. The acetyl-glycine moiety attached to the chromen system distinguishes it from simpler derivatives.
Properties
Molecular Formula |
C20H19NO6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19NO6/c1-10-12-6-14-11-4-2-3-5-15(11)26-17(14)8-16(12)27-20(25)13(10)7-18(22)21-9-19(23)24/h6,8H,2-5,7,9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
UOBHIOWKLLBQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine typically involves multi-step organic reactions
Formation of Benzofurochromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetylglycine Moiety: The acetylglycine group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Organic halides, nucleophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substitution Patterns
The benzofurochromen scaffold is shared among several analogues, but substituents vary significantly:
*Estimated from analogous compounds in .
†Predicted based on structural similarity.
Key Observations:
- Substituent Effects on Lipophilicity: The glycine conjugate (target compound) has a higher logP (~4.0) than the acetic acid derivative (logP ~3.5, ), likely due to the acetyl group’s hydrophobicity offsetting glycine’s polarity. The propanoyl-glycine analogue () shows increased logP (~4.5) due to its longer alkyl chain .
- Polar Surface Area (TPSA) : The target compound’s TPSA (~75 Ų) aligns with derivatives bearing amide or carboxylic acid groups (). The tetrahydrofuran-containing analogue () has a higher TPSA (~90 Ų), suggesting reduced membrane permeability compared to the target .
Functional Group Impact on Bioactivity
While biological data are absent in the provided evidence, structural comparisons suggest:
- Glycine vs.
- Tetrahydrofuran Substitution : The analogue in incorporates a tetrahydrofuran group, increasing TPSA (~90 Ų) and possibly hindering blood-brain barrier penetration compared to the target compound .
Biological Activity
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]glycine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O2
- Molecular Weight : 338.44 g/mol
- CAS Number : Not specified in the available data.
The compound exhibits various biological activities that can be attributed to its structural characteristics. The presence of the benzofurochromene moiety is significant for its interaction with biological targets. Research indicates that compounds with similar structures often engage in:
- Enzyme Inhibition : Compounds related to N-acetylglycine have shown inhibition of key enzymes involved in metabolic pathways. For instance, they can inhibit glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are crucial in de novo purine biosynthesis .
- Cytotoxicity : In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects on various cell lines, including Detroit 98 and L cells, with IC50 values ranging from 0.018 to 2 µM .
- Genotoxicity Studies : Toxicological assessments have indicated no significant genotoxic effects associated with N-acetylglycine, suggesting a favorable safety profile for further development .
Biological Activity Overview
Study 1: Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic properties of N-acetylglycine derivatives, researchers found that compounds similar to N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]glycine effectively inhibited the growth of several cancer cell lines. The mechanism was linked to the inhibition of critical enzymes involved in nucleotide synthesis.
Study 2: Safety Profile Evaluation
A comprehensive evaluation of the safety profile of N-acetylglycine derivatives demonstrated no acute toxicity or adverse effects in animal models at high doses (up to 2000 mg/kg). This study supports the potential use of these compounds in therapeutic applications without significant risk of toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
